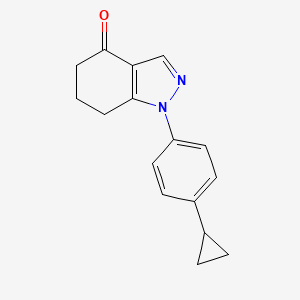
1-(4-Cyclopropylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cyclopropylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a synthetic organic compound that has garnered interest due to its unique structural features and potential applications in various fields of research and industry. The compound consists of a cyclopropyl group attached to a phenyl ring, which is further connected to a tetrahydroindazole moiety.
Métodos De Preparación
The synthesis of 1-(4-Cyclopropylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopropylphenyl Intermediate: The initial step involves the formation of 4-cyclopropylphenylboronic acid through a Suzuki-Miyaura coupling reaction.
Cyclization to Form the Indazole Ring: The cyclopropylphenyl intermediate undergoes cyclization with hydrazine derivatives to form the indazole ring.
Hydrogenation: The final step involves the hydrogenation of the indazole ring to yield the tetrahydroindazole structure.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1-(4-Cyclopropylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(4-Cyclopropylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(4-Cyclopropylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit certain enzymes involved in disease pathways, thereby modulating biological processes.
Receptor Binding: The compound may bind to specific receptors, altering cellular signaling and function.
Pathway Modulation: It can influence various cellular pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
1-(4-Cyclopropylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one can be compared with similar compounds such as:
1-(4-Cyclopropylphenyl)ethanone: This compound shares the cyclopropylphenyl moiety but lacks the indazole ring, making it less complex and potentially less versatile.
1-(4-Cyclopropylphenyl)-1H-indazole: This compound contains the indazole ring but does not have the tetrahydro structure, which may affect its reactivity and applications.
The uniqueness of this compound lies in its combination of the cyclopropylphenyl and tetrahydroindazole moieties, providing a distinct set of chemical and biological properties.
Propiedades
IUPAC Name |
1-(4-cyclopropylphenyl)-6,7-dihydro-5H-indazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-16-3-1-2-15-14(16)10-17-18(15)13-8-6-12(7-9-13)11-4-5-11/h6-11H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBULVKYQQZEFTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2C3=CC=C(C=C3)C4CC4)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














